Ethyl Isobutyrylacetate-d6

Description

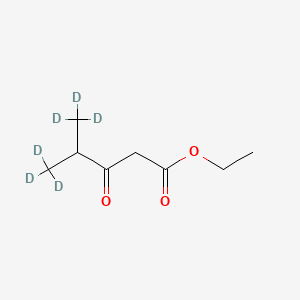

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxo-4-(trideuteriomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDSQRVMMXWMS-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)CC(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization and Purity Assessment of Deuterated Esters

Spectroscopic Techniques for Isotopic Enrichment and Structural Integrity Determinationrsc.orgalexandraatleephillips.comresearchgate.net

A combination of spectroscopic techniques is employed to ensure the quality of deuterated esters. These methods provide detailed information about the molecule's structure and the distribution of its isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. rsc.org

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary tool for determining the location and extent of deuterium (B1214612) incorporation at specific sites within a molecule. nih.govacs.org For Ethyl Isobutyrylacetate-d6, the goal is to confirm that all six deuterium atoms are located on the isobutyryl group.

¹H NMR spectroscopy is used to quantify the degree of deuteration by measuring the reduction in the signal intensity of the protons that have been replaced by deuterium. acs.org By comparing the integration of the residual proton signals at the labeling sites to the integration of a non-deuterated portion of the molecule or an internal standard, the site-specific deuterium content can be calculated. nih.govacs.orgresearchgate.net For instance, the signal corresponding to the six protons of the two methyl groups on the isobutyryl moiety should be significantly diminished in the ¹H NMR spectrum of this compound.

Furthermore, ²H NMR spectroscopy can directly detect the deuterium nuclei, confirming their presence at the expected chemical shifts. acs.orgnih.gov The influence of deuterium on adjacent ¹³C atoms can also be observed in ¹³C NMR spectra as isotopic shifts, providing further verification of the labeling pattern. nih.govacs.org A combined ¹H NMR and ²H NMR approach can yield highly accurate determinations of isotopic abundance. nih.gov

Table 1: Hypothetical qNMR Data for this compound Purity Assessment

| Signal Assignment | Expected Chemical Shift (ppm, ¹H NMR) | Expected Integration (Non-deuterated) | Observed Integration (Deuterated Sample) | Calculated Deuteration (%) |

|---|---|---|---|---|

| -CH(CH₃)₂ (Isobutyryl methyls) | ~1.2 | 6H | 0.18H | 97.0% |

| -CH(CH₃)₂ (Isobutyryl methine) | ~2.6 | 1H | 0.99H | 1.0% |

| -O-CH₂-CH₃ (Ethyl ester) | ~4.2 | 2H | 2.00H | 0.0% |

| -O-CH₂-CH₃ (Ethyl ester) | ~1.3 | 3H | 3.00H | 0.0% |

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example HRMS Isotopic Distribution for this compound

| Isotopologue | Theoretical Monoisotopic Mass (g/mol) | Observed Relative Abundance (%) |

|---|---|---|

| d0 (C₈H₁₄O₃) | 158.0943 | 0.2% |

| d1 | 159.0905 | 0.3% |

| d2 | 160.1068 | 0.5% |

| d3 | 161.1131 | 1.0% |

| d4 | 162.1193 | 2.5% |

| d5 | 163.1256 | 5.5% |

| d6 (C₈H₈D₆O₃) | 164.1319 | 90.0% |

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity of deuterated esters. researchgate.netiiste.orgdoi.org These methods separate the target compound from any starting materials, byproducts, or other contaminants. epa.gov

When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques provide a powerful tool for purity assessment. epa.govepa.gov The chromatogram indicates the chemical purity by showing a single major peak for the compound of interest, while the mass spectrum of that peak confirms its identity and isotopic distribution. nih.govepa.gov

While complete chromatographic separation of isotopologues is challenging, it is sometimes possible, especially with high-resolution capillary GC columns. researchgate.netiaea.org The slight differences in physical properties between deuterated and non-deuterated molecules can lead to small differences in retention times, a phenomenon known as the chromatographic isotope effect. researchgate.net This effect can be exploited to enhance the resolution between the d0 and the desired deuterated isotopologue. researchgate.net

Methodologies for Verifying Deuterium Labeling Patternsalexandraatleephillips.comresearchgate.net

Verifying the specific pattern of deuterium labeling requires a synergistic approach, combining the strengths of both NMR and MS. rsc.orgwikipedia.org

Initial Confirmation with NMR: As detailed in 3.1.1, ¹H and ¹³C NMR provide the primary evidence for the specific locations of deuterium atoms. The disappearance of a ¹H signal or the complex splitting pattern in a ¹³C spectrum due to C-D coupling are strong indicators of site-specific labeling. nih.govacs.org

Tandem Mass Spectrometry (MS/MS): To further pinpoint the location of the labels, tandem mass spectrometry (MS/MS) can be employed. researchgate.netnih.gov In this technique, the parent ion of the deuterated molecule is isolated and then fragmented. By analyzing the m/z of the resulting fragment ions and comparing them to the fragmentation pattern of the non-deuterated standard, one can deduce which parts of the molecule carry the deuterium labels. For this compound, fragments containing the isobutyryl group would show a mass shift corresponding to the number of deuterium atoms they hold.

This multi-faceted strategy ensures a high degree of confidence in the structural integrity and the precise isotopic labeling pattern of the final product. rsc.org

Challenges in Quantitative Analysis of Non-Specifically Deuterated Compoundsalexandraatleephillips.com

While this compound is designed to be a specifically labeled compound, the synthesis can sometimes lead to non-specific or random deuteration, where deuterium atoms are incorporated at unintended positions in the molecule. researchgate.net The quantitative analysis of such compounds presents significant challenges. nih.govresearchgate.net

NMR Complexity: In a non-specifically deuterated compound, ¹H NMR spectra become difficult to interpret. Instead of clear signal disappearances, one observes a general decrease in intensity across multiple signals, making it challenging to quantify the deuteration at any single site. researchgate.net Similarly, ¹³C NMR spectra can become overly complex due to varied isotopic shifts and coupling from deuterium atoms at different locations. nih.gov

Chromatographic Co-elution: Different positional isotopologues are often chromatographically indistinguishable, meaning they will co-elute as a single peak, further complicating analysis. mdpi.com

Back-Exchange: If deuterium is located at labile positions (e.g., on an oxygen or nitrogen atom, or an alpha-carbon to a carbonyl), it can exchange with protons from the solvent (like residual water or methanol (B129727) in a sample), leading to a change in the isotopic composition over time and inaccurate quantification. nih.govmdpi.com

These challenges underscore the importance of synthetic strategies that yield high degrees of site-specificity and the rigorous analytical verification required to confirm it. researchgate.net

Applications of Ethyl Isobutyrylacetate D6 in Advanced Academic Research

Elucidation of Reaction Mechanisms and Pathways in Organic Chemistry

Deuterium-labeled compounds are critical for investigating the pathways of chemical reactions. acs.org By replacing hydrogen with deuterium (B1214612), researchers can probe the intricate steps of a reaction mechanism without significantly altering the chemical nature of the reacting molecule.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond, primarily due to the heavier mass of deuterium leading to a lower zero-point vibrational energy. wikipedia.org This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a reaction changes upon isotopic substitution. wikipedia.orgnih.gov

In the context of Ethyl Isobutyrylacetate-d6, if a C-H bond on the isobutyryl group is broken during the slowest, rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound than with its non-deuterated counterpart. wikipedia.org By precisely measuring the reaction rates of both isotopologues, researchers can calculate the KIE value (kH/kD). A significant primary KIE (typically >2) provides strong evidence that the specific C-H bond is cleaved in the rate-determining step, offering crucial insight into the reaction's mechanism. symeres.com

Table 1: Interpretation of Kinetic Isotope Effect (KIE) Values in Mechanistic Studies

| Observed KIE (kH/kD) Value | Interpretation | Implication for the Reaction Mechanism |

|---|---|---|

| ~1 | No significant isotope effect. | The C-H bond at the labeled position is not broken or formed in the rate-determining step. |

| > 2 (Primary KIE) | Significant isotope effect. | The C-H bond at the labeled position is broken during the rate-determining step of the reaction. |

| 0.7 - 1.5 (Secondary KIE) | Small isotope effect. | The hybridization of the carbon at the labeled position changes during the rate-determining step, but the C-H bond itself is not broken. |

The six deuterium atoms on this compound serve as a stable isotopic label that can be tracked throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org This allows chemists to follow the fate of the isobutyryl moiety during a reaction. By analyzing the position of the deuterium atoms in the final products and any isolated intermediates, it is possible to deduce the structural rearrangements and stereochemical changes that occurred. This "labeling" study is fundamental to confirming proposed reaction pathways and identifying transient or unexpected intermediates that are not directly observable. acs.org

Role as Internal Standards in Quantitative Analytical Methodologies

Stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards in quantitative analysis, particularly in methods utilizing mass spectrometry. nih.govscispace.comresearchgate.net this compound is an ideal internal standard for the quantification of its non-deuterated (or "light") counterpart.

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during analysis. aptochem.comclearsynth.com An ideal internal standard should behave identically to the analyte of interest (the substance being measured) during sample preparation, chromatography, and ionization. aptochem.com

This compound fulfills these criteria perfectly for the analysis of ethyl isobutyrylacetate. It has virtually the same chemical and physical properties, meaning it experiences the same extraction losses, co-elutes chromatographically, and is affected by matrix-induced ion suppression or enhancement in the same way as the analyte. scispace.comaptochem.com However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer. By comparing the detector response of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved, correcting for procedural variability. researchgate.netclearsynth.com

Table 2: Properties of this compound as an Ideal Internal Standard

| Property | Behavior of this compound vs. Analyte | Advantage in Quantitative Analysis |

|---|---|---|

| Chemical Reactivity | Identical | Corrects for degradation or loss during sample preparation. |

| Extraction Recovery | Identical | Compensates for incomplete extraction from the sample matrix. |

| Chromatographic Retention Time | Nearly identical (co-elutes) | Ensures both standard and analyte experience the same conditions at the same time. aptochem.com |

| Ionization Efficiency (in MS) | Identical | Corrects for matrix effects (ion suppression or enhancement). scispace.com |

| Mass-to-Charge Ratio (m/z) | Different (distinguishable) | Allows for simultaneous detection and independent measurement by the mass spectrometer. |

Quantitative bioanalysis and metabolomics involve measuring the concentrations of drugs, metabolites, or other biomolecules in complex biological matrices such as plasma, urine, or tissue. nih.govresearchgate.net These matrices are known to cause significant interference, known as "matrix effects," which can compromise the accuracy of analytical results. clearsynth.com

The use of deuterated internal standards like this compound is crucial in these fields. nih.govresearchgate.net By adding the standard at the earliest stage of sample preparation, it can correct for variability in every subsequent step. This ensures that the final calculated concentration of the analyte is reliable and reproducible, which is critical for pharmacokinetic studies, clinical diagnostics, and systems biology research. nih.govmdpi.com The implementation of SIL internal standards significantly improves the robustness and quality of data generated in metabolomics and other bioanalytical assays. scispace.comresearchgate.net

Research in Chemical Biology and Biosynthetic Pathway Elucidation

In chemical biology, researchers seek to understand complex biological processes at the molecular level. One key area is the elucidation of biosynthetic pathways—the multi-step processes by which organisms synthesize complex natural products. nih.govresearchgate.net Isotopic labeling is a powerful technique for this purpose. clearsynth.com

Researchers can use this compound in "feeding studies." In such an experiment, the deuterated compound is supplied as a potential precursor molecule to a microorganism, such as a fungus or bacterium. researchgate.net After a period of growth, the natural products synthesized by the organism are extracted and analyzed by high-resolution mass spectrometry. If the organism uses ethyl isobutyrylacetate as a building block for a more complex molecule, the resulting natural product will incorporate the deuterium label, increasing its mass. nih.gov Detecting this mass shift provides direct evidence that ethyl isobutyrylacetate is an intermediate in that specific biosynthetic pathway, helping to piece together the puzzle of how nature constructs complex and medicinally important molecules. nih.gov

Contributions to Advanced Spectroscopic Investigations

This compound is a deuterated isotopologue of ethyl isobutyrylacetate that serves as a powerful tool in sophisticated spectroscopic studies. The replacement of six hydrogen atoms with deuterium in the isobutyryl moiety introduces a significant mass alteration without changing the compound's chemical reactivity. This unique characteristic enables researchers to investigate molecular structure, dynamics, and reaction pathways with greater precision.

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. The incorporation of deuterium in this compound has a profound effect on its ¹H and ¹³C NMR spectra, which is highly advantageous for structural analysis. wikipedia.org In ¹H NMR, the signals from the deuterated positions are absent because deuterium nuclei (spin I=1) resonate at a different frequency than protons (spin I=1/2). wikipedia.org This spectral simplification is invaluable for unambiguously assigning the signals of the remaining protons in the molecule. youtube.comethernet.edu.et

In ¹³C NMR spectroscopy, deuterium substitution provides distinct markers. Carbon atoms directly bonded to deuterium exhibit characteristic splitting patterns due to one-bond carbon-deuterium coupling (¹J_C-D) and their signals are typically broader and of lower intensity. Furthermore, deuterium substitution can cause small but measurable changes in the chemical shifts of nearby carbon nuclei, known as isotope shifts, which can provide additional structural information. bibliotekanauki.plrsc.orghuji.ac.il

Researchers can leverage these isotopic effects to study the keto-enol tautomerism and conformational preferences of this compound. The position of the tautomeric equilibrium can be subtly influenced by deuterium substitution, and variable-temperature NMR studies allow for the determination of thermodynamic parameters of this process. researchgate.netnih.gov The simplified spectra aid in analyzing the distinct signals for the keto and enol forms, providing insights into their relative stability and interconversion rates. auremn.org.brmdpi.com

| Assignment | Proton Type | Ethyl Isobutyrylacetate (ppm) | This compound (ppm) | Multiplicity |

|---|---|---|---|---|

| Isobutyryl | (CH₃)₂CH- | ~1.15 | Absent | Doublet |

| Isobutyryl | (CH₃)₂CH- | ~2.55 | Absent | Septet |

| Methylene (keto form) | -C(O)CH₂C(O)- | ~3.40 | ~3.40 | Singlet |

| Methine (enol form) | -C(OH)=CH- | ~5.00 | ~5.00 | Singlet |

| Ethyl | -OCH₂CH₃ | ~4.20 | ~4.20 | Quartet |

| Ethyl | -OCH₂CH₃ | ~1.25 | ~1.25 | Triplet |

Vibrational Spectroscopy Studies of Isotopic Substitution Effects

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, measures the vibrational energies of molecular bonds. These vibrational frequencies are highly dependent on the masses of the connected atoms. The replacement of hydrogen with the heavier deuterium isotope in this compound results in a predictable and significant decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. libretexts.orgethz.ch

This phenomenon, known as the isotopic shift, is a fundamental tool for assigning specific vibrational modes within a complex spectrum. youtube.com By comparing the IR and Raman spectra of standard Ethyl Isobutyrylacetate with those of this compound, scientists can confidently identify the vibrations originating from the isobutyryl group. For instance, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum. In this compound, the corresponding C-D stretching vibrations are shifted to a lower frequency, approximately 2100–2300 cm⁻¹. libretexts.orgresearchgate.netnih.gov This "window" region in the spectrum is often less congested, allowing for clearer observation of the C-D modes. uidaho.edu

Such studies provide deep insights into the force constants of chemical bonds and the molecule's potential energy surface. nih.gov Analyzing the isotopic shifts for both the keto and enol tautomers can also reveal subtle changes in bond strength and molecular geometry that occur during tautomerization. cas.czrsc.org

| Vibrational Mode | Ethyl Isobutyrylacetate (cm⁻¹) | This compound (cm⁻¹) | Expected Isotopic Shift |

|---|---|---|---|

| C-H Stretch (isobutyryl) | ~2970 | N/A (Replaced by C-D Stretch) | - |

| C-D Stretch (isobutyryl) | N/A | ~2200 | Significant shift to lower frequency |

| C-H Bend (isobutyryl) | ~1465 | Lower frequency | Significant shift |

| C=O Stretch (keto form) | ~1745 | ~1745 | Minimal |

| C=O Stretch (enol form) | ~1650 | ~1650 | Minimal |

| C=C Stretch (enol form) | ~1600 | ~1600 | Minimal |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Deuteration Technologies

The growing demand for deuterated compounds in fields from medicine to materials science has spurred the development of more efficient, cost-effective, and environmentally friendly deuteration methods. nju.edu.cnresearchgate.net Traditional methods for introducing deuterium (B1214612) can be expensive or require harsh conditions. Consequently, research is focused on creating sustainable alternatives.

A promising green approach involves using heavy water (D₂O) as a readily available and safe deuterium source. researchgate.net For instance, a method utilizing an Aluminum-D₂O system, sometimes in conjunction with common hydrogenation catalysts like Palladium (Pd) or Platinum (Pt), allows for H-D exchange in compounds with reactive C-H bonds without generating harmful byproducts. researchgate.net The efficiency of such reactions can be significantly improved by applying ultrasonic or microwave irradiation, which can reduce reaction times to as little as one hour in some cases. researchgate.net

Another area of innovation is the use of photocatalysis. For example, a dual photoredox and thiol catalysis method has been described for the site-specific deuteration of aliphatic carboxylic acids, demonstrating a scalable and practical approach. nju.edu.cn These radical deuteration protocols are noted for their mild reaction conditions, use of inexpensive deuterium sources like D₂O, high deuterium incorporation, and excellent functional group tolerance. nju.edu.cn

| Technology | Deuterium Source | Key Advantages | Ref. |

| Al-D₂O System | Heavy Water (D₂O) | Environmentally benign, no harmful byproducts, can be accelerated with ultrasound or microwaves. | researchgate.net |

| Photocatalysis | D₂O, CDCl₃, etc. | Mild conditions, high selectivity, good functional group tolerance, scalable. | nju.edu.cn |

| Metal-Organic Frameworks (MOFs) | Deuterium Gas (D₂) | High separation efficiency for H₂/D₂ at elevated cryogenic temperatures (120 K). | ill.eu |

| Aldehyde Catalysis | Heavy Water (D₂O) | Mild conditions, low catalyst loading, good yields for α-deuterated α-amino esters. | nih.gov |

These advancements are crucial for producing compounds like Ethyl Isobutyrylacetate-d6 more sustainably, making them more accessible for widespread research and industrial application. riconnected.org.au

Expansion of Deuterated Esters in Materials Science and New Functional Materials

Deuterated compounds, particularly esters and polymers derived from them, are becoming integral to the development of new functional materials with superior properties. riconnected.org.auresearchgate.net The substitution of hydrogen with deuterium can significantly alter material properties such as thermal stability, optical performance, and even charge mobility. rsc.orgacs.org

In materials science, deuteration serves two primary purposes: as a tool for characterization and as a method to enhance material performance. riconnected.org.au

Characterization: Selective deuteration is a powerful technique used with neutron scattering to elucidate the structure and dynamics of complex materials like polymer blends and organic electronics. acs.org The significant difference in neutron scattering length between hydrogen and deuterium allows researchers to "highlight" specific parts of a molecule or mixture, providing structural details unattainable by other methods. acs.org

Performance Enhancement: In functional materials, deuteration can directly improve properties. For example, in luminescent materials, replacing C-H bonds with stronger C-D bonds can reduce non-radiative decay processes, leading to enhanced optical performance. rsc.org In ferroelectric materials, deuteration is known to increase the phase transition temperature, thereby stabilizing the ferroelectric phase over a wider temperature range. rsc.org Research on deuterated polystyrene has shown it to be a chemically and physically stable material that can be used in applications like fabricating multilayer targets for nuclear fusion research. researchgate.net

The synthesis of deuterated polyesters and polyurethanes has been achieved through practical single-electron transfer (SET) reductive deuteration methods, demonstrating a pathway to new polymer materials with tailored properties. researchgate.net

Interdisciplinary Applications of Deuterated Compounds in Chemical and Biological Systems

The unique properties of deuterated compounds make them invaluable across a range of scientific disciplines, from fundamental chemical theory to complex biological investigations. riconnected.org.auresearchgate.net

In chemical analysis , deuterated molecules like this compound are widely used as internal standards for mass spectrometry. mdpi.comscielo.org.mx Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of quantitative measurements.

In biological systems , deuteration is a key tool for studying molecular structure, function, and metabolism.

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction utilize deuteration to simplify complex spectra and determine the structures of large biomolecules like proteins. mdpi.comnih.gov Replacing hydrogen with deuterium in proteins can provide insights into hydrogen bonding geometries and protein conformation. nih.gov

Metabolic Studies: Deuterium-labeled compounds are used as tracers to follow the metabolic pathways of drugs and endogenous molecules within an organism. nih.govmdpi.com This is crucial in drug development for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The kinetic isotope effect, where the stronger C-D bond can slow down metabolic processes, is famously used in the drug deutetrabenazine. researchgate.netscielo.org.mx

The table below summarizes key interdisciplinary uses.

| Field | Application of Deuteration | Example Technique/Use | Ref. |

| Analytical Chemistry | Internal standards for quantification. | Mass Spectrometry (MS) | mdpi.comscielo.org.mx |

| Structural Biology | Elucidating macromolecular structure. | NMR Spectroscopy, Neutron Scattering | mdpi.comnih.gov |

| Metabolic Research | Tracing metabolic pathways, studying ADME. | Isotope-Ratio Mass Spectrometry | nih.govresearchgate.net |

| Materials Science | Enhancing physical properties of materials. | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Reaction Mechanisms | Studying the kinetic isotope effect (KIE). | Kinetic analysis of chemical reactions | scielo.org.mx |

Computational Chemistry Approaches to Predict and Understand Deuterium Effects

Computational chemistry has become an indispensable tool for predicting and rationalizing the effects of isotopic substitution. Quantum mechanical calculations can model how replacing hydrogen with deuterium will affect a molecule's properties, providing insights that guide experimental work.

One major application is the prediction of the kinetic isotope effect (KIE), where computational models can help elucidate reaction mechanisms by calculating the energy differences between deuterated and non-deuterated transition states. researchgate.net For example, density functional theory (DFT) and other high-level quantum calculations are used to predict how deuteration affects vibrational frequencies, bond lengths, and electronic structure. ajchem-a.comaps.org These calculations can explain experimentally observed phenomena, such as the shift in vibrational frequencies seen in infrared spectroscopy or the change in reaction rates. ajchem-a.com

Computational methods are also crucial in structural biology for refining models based on experimental data. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), computational approaches can simulate deuterium uptake patterns for proposed protein structures. frontiersin.org By comparing these simulated patterns to experimental data, researchers can validate or rank different structural models, leading to more accurate representations of protein complexes. frontiersin.org However, accurately predicting these effects remains challenging due to factors like varying experimental conditions and the complexities of simulating solvent interactions. frontiersin.org

Recent computational studies have even predicted exotic states of matter, such as a supersolid phase of deuterium under extremely high pressure, showcasing the power of these methods to explore phenomena beyond current experimental reach. aps.org

Q & A

Q. How do deuterium substitutions affect the NMR spectral interpretation of this compound compared to its non-deuterated analog?

- Methodological Answer : Deuterium introduces isotopic shifts in ¹H-NMR, suppressing signals from deuterated positions. For example, the methylene (-CH₂-) group adjacent to the deuterated carbonyl will show reduced splitting. ¹³C-NMR may exhibit minor upfield shifts (0.1–0.3 ppm) due to reduced vibrational modes. Quantification requires deuterium-decoupled techniques or ²H-NMR for direct analysis .

Q. Which analytical techniques are most reliable for quantifying isotopic purity in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) are gold standards. HRMS identifies exact mass differences (e.g., +6 Da for full deuteration), while IRMS quantifies isotopic ratios. Cross-validation with FTIR or Raman spectroscopy can confirm deuterium placement in functional groups .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in thermodynamic data (e.g., Henry’s Law constants) for deuterated esters like this compound across studies?

- Methodological Answer : Contradictions often arise from measurement techniques (e.g., static vs. dynamic gas-liquid equilibration). To resolve this, use standardized NIST protocols (e.g., static headspace GC) under controlled humidity and temperature. Computational corrections for isotopic effects on solubility (e.g., using the Clausius-Clapeyron equation) improve consistency .

Q. What experimental designs minimize isotopic scrambling during the synthesis of this compound under acidic conditions?

- Methodological Answer : Use aprotic solvents (e.g., deuterated THF) and low-temperature catalysis (<10°C) to reduce H/D exchange. Post-synthesis, employ ion-exchange chromatography to remove residual acids. Monitor scrambling via time-resolved ²H-NMR during synthesis to optimize reaction duration .

Q. How do computational models (e.g., DFT, MD simulations) predict the solvent behavior of this compound in multiphase systems?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates vibrational frequencies to predict solvent-solute interactions. Molecular dynamics (MD) simulations with OPLS-AA forcefields model bulk properties (e.g., diffusion coefficients, viscosity) by incorporating deuterium’s reduced mass. Adjust Lennard-Jones parameters to account for isotopic effects on hydrogen bonding .

Q. What strategies validate the intramolecular hydrogen bonding network in this compound using combined experimental and computational approaches?

- Methodological Answer : Infrared (IR) spectroscopy identifies O-D stretching frequencies (e.g., ~2500 cm⁻¹ for deuterated hydroxyl groups). Compare experimental IR peaks with DFT-calculated vibrational modes. Radial distribution functions (RDFs) from MD simulations reveal preferred hydrogen-bonding distances (e.g., O-D⋯O=C < 2.5 Å), validated against X-ray crystallography or neutron scattering data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the kinetic isotope effects (KIEs) of this compound in ester hydrolysis?

- Methodological Answer : Discrepancies may stem from solvent polarity or catalytic mechanisms (acid vs. base hydrolysis). Replicate experiments using deuterium-specific kinetic probes (e.g., ¹⁸O labeling) and compare KIE values (k_H/k_D) under identical conditions. Meta-analysis of Arrhenius parameters (Ea, ΔS‡) can isolate isotopic effects on transition-state stabilization .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring the vapor-liquid equilibrium (VLE) of this compound?

- Methodological Answer : Use recirculating stills with in-line GC for continuous phase sampling. Calibrate sensors for deuterium’s impact on vapor pressure (e.g., 10–15% reduction vs. non-deuterated analogs). Validate results against predictive models like UNIFAC-Dortmund, adjusted for deuterated functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.